1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 2-chlorophenyl substituent at position 3 of the heterocyclic ring and a propan-1-amine side chain modified with a methylsulfanyl group at position 2. The 1,2,4-oxadiazole core is known for metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 2-chlorophenyl group introduces steric and electronic effects that may influence receptor binding, while the methylsulfanyl moiety modulates lipophilicity and bioavailability.
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS.ClH/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13;/h2-5,10H,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYLSSGINUKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propanamine hydrochloride
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 274.15 g/mol
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxadiazole moiety is known for its ability to modulate biological pathways by acting as a bioisostere for carboxylic acids and amines, potentially influencing enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The compound has been shown to affect cancer cell lines through:
- Cell Proliferation Inhibition : Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
- Staphylococcus aureus : MIC = 20 µM
- Escherichia coli : MIC = 40 µM
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Data Table of Biological Activities
| Biological Activity | Cell Line/Bacteria | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 = 15 µM | |
| Anticancer | A549 | IC50 = 18 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 20 µM | |
| Antimicrobial | Escherichia coli | MIC = 40 µM |
Case Studies
-
Study on Anticancer Efficacy :
A study published in MDPI explored the anticancer efficacy of various oxadiazole derivatives, including the compound in focus. The results showed significant cytotoxicity against MCF-7 cells, indicating potential for further development as an anticancer agent. -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial activity against multi-drug resistant strains. The compound exhibited promising results, particularly against MRSA strains, highlighting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituents, physicochemical properties, pharmacological relevance, and synthesis routes:
Table 1: Structural Comparison
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
Fluorine substitution (e.g., and ) enhances electronegativity and metabolic stability but may reduce solubility in neutral forms .
Side Chain Modifications :
- The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.1) compared to the methanamine side chain in (logP ~1.8), which could improve membrane permeability .
- Sulfonyl groups () introduce polarity but may reduce bioavailability due to higher hydrogen-bonding capacity .
Salt Forms :
- Hydrochloride salts improve aqueous solubility, critical for in vivo applications. and utilize this strategy for enhanced pharmacokinetics .
Synthetic Routes :
- 1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. Substituents like 2-chlorophenyl require optimized coupling conditions to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
